Superior Acceleration of Functional Recovery Post-Stroke vs. Placebo in RCTs
In a randomized, double-blind, placebo-controlled trial of post-ischemic stroke patients, the almitrine-raubasine combination demonstrated significantly faster functional recovery than placebo [1]. At the 3-month follow-up, the mean increase in Barthel Index (BI) score, a measure of activities of daily living, was 22.6 points for the treatment group compared to 10.7 points for the placebo group (p=0.02) [1].
| Evidence Dimension | Functional Recovery (Barthel Index Change at 3 Months) |
|---|---|
| Target Compound Data | Mean increase of 22.6 points (± 14.7) |
| Comparator Or Baseline | Placebo: Mean increase of 10.7 points (± 17.0) |
| Quantified Difference | 11.9 point greater improvement; p=0.02 |
| Conditions | 83 patients with ischemic stroke, randomized to almitrine-raubasine (30 mg/10 mg) twice daily or placebo for 3 months. |
Why This Matters
This quantifies a clinically meaningful acceleration of functional recovery, a key endpoint for evaluating interventions in post-stroke neurorehabilitation research.
- [1] Li S, Long J, Ma Z, Xu Z, Li J, Zhang Z. Assessment of the therapeutic activity of a combination of almitrine and raubasine on functional rehabilitation following ischaemic stroke. Curr Med Res Opin. 2004 Mar;20(3):409-15. View Source
